molecular formula C8H6BrNO B071983 4-Bromo-2-methylphenyl isocyanate CAS No. 1591-98-6

4-Bromo-2-methylphenyl isocyanate

Cat. No.: B071983
CAS No.: 1591-98-6
M. Wt: 212.04 g/mol
InChI Key: NXAYRHQYINQHRF-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl isocyanate is an organic compound with the molecular formula C₈H₆BrNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

4-Bromo-2-methylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-2-methylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:

4-Bromo-2-methylphenylamine+Phosgene4-Bromo-2-methylphenyl isocyanate+Hydrochloric acid\text{4-Bromo-2-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Bromo-2-methylphenylamine+Phosgene→4-Bromo-2-methylphenyl isocyanate+Hydrochloric acid

In industrial settings, the production of this compound may involve the use of alternative reagents and catalysts to optimize yield and reduce the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-Bromo-2-methylphenyl isocyanate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. For example:

    4-Bromo-2-methylphenyl isocyanate+AmineUrea derivative\text{this compound} + \text{Amine} \rightarrow \text{Urea derivative} 4-Bromo-2-methylphenyl isocyanate+Amine→Urea derivative

  • Hydrolysis: : In the presence of water, this compound can hydrolyze to form 4-bromo-2-methylphenylamine and carbon dioxide:

    4-Bromo-2-methylphenyl isocyanate+Water4-Bromo-2-methylphenylamine+Carbon dioxide\text{this compound} + \text{Water} \rightarrow \text{4-Bromo-2-methylphenylamine} + \text{Carbon dioxide} 4-Bromo-2-methylphenyl isocyanate+Water→4-Bromo-2-methylphenylamine+Carbon dioxide

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.

Scientific Research Applications

4-Bromo-2-methylphenyl isocyanate has several applications in scientific research, including:

  • Chemical Synthesis: : It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

  • Biological Studies: : The compound is used in the study of enzyme inhibitors and protein modifications. It can react with amino groups in proteins, leading to the formation of stable urea linkages.

  • Material Science: : this compound is used in the preparation of polymers and coatings. Its ability to form strong covalent bonds with various substrates makes it useful in material science applications.

Comparison with Similar Compounds

4-Bromo-2-methylphenyl isocyanate can be compared with other similar compounds, such as:

  • Phenyl isocyanate: : The parent compound without the bromine and methyl substitutions. It is less reactive compared to this compound due to the absence of electron-withdrawing and electron-donating groups.

  • 4-Chloro-2-methylphenyl isocyanate: : Similar to this compound but with a chlorine atom instead of bromine. The reactivity and properties may differ due to the different halogen substituents.

  • 2-Methylphenyl isocyanate: : Lacks the bromine substitution, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates.

Properties

IUPAC Name

4-bromo-1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAYRHQYINQHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370819
Record name 4-Bromo-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591-98-6
Record name 4-Bromo-2-methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1591-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methylphenyl isocyanate
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